- Semisynthesis of triptolide analogues: Effect of B-ring substituents on cytotoxic activitiesBioorganic & Medicinal Chemistry Letters, 2014, 24(24), 5671-5674,
Cas no 864721-95-9 (Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)-)
864721-95-9 structure
Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)-
864721-95-9
C20H24O6
360.400966644287
5597218
Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Properties
Names and Identifiers
-
- Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)-
- (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)-3b,4,4a,6,6a,7a,7b,8b,9,10-Decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one
- 7α,8α-Epoxytriptolide
-
- DFBIRQPKNDILPW-QJKGDASQSA-N
- 1S/C20H24O6/c1-8(2)18-13(25-18)14-20(26-14)17(3)5-4-9-10(7-23-15(9)21)11(17)6-12-19(20,24-12)16(18)22/h8,11-14,16,22H,4-7H2,1-3H3/t11-,12+,13-,14-,16+,17-,18-,19-,20+/m0/s1
- C[C@]12CCC3C(=O)OCC=3[C@]1([H])C[C@H]1O[C@@]31[C@@H]([C@@]1(C(C)C)O[C@H]1[C@@H]1O[C@]231)O
Experimental Properties
- 601.7±55.0 °C(Predicted)
- 211-213 °C
- 14.25±0.60(Predicted)
- 1.48±0.1 g/cm3(Predicted)
Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1R:4-DMAP, S:C5H5N, 24 h, rt
2.1R:Et3N, R:C5H5N, R:MeSO2Cl, R:O(C(=O)CF3)2, S:CH2Cl2, 0°C; 12 h, rt
3.1R:H2O, R:N2H4-H2O, S:MeOH, 10 min, rt
4.1R:Na2HPO4, R:mCPBA, S:Benzene, 96 h, rt
2.1R:Et3N, R:C5H5N, R:MeSO2Cl, R:O(C(=O)CF3)2, S:CH2Cl2, 0°C; 12 h, rt
3.1R:H2O, R:N2H4-H2O, S:MeOH, 10 min, rt
4.1R:Na2HPO4, R:mCPBA, S:Benzene, 96 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1R:LiBH4, R:BF3-Et2O, S:THF
2.1S:C5H5N
3.1R:O(C(=O)CF3)2, R:C5H5N, S:CH2Cl2
4.1R:N2H4, R:H2O, S:MeOH
5.1R:mCPBA, R:Na2HPO4, S:Benzene, 48 h
2.1S:C5H5N
3.1R:O(C(=O)CF3)2, R:C5H5N, S:CH2Cl2
4.1R:N2H4, R:H2O, S:MeOH
5.1R:mCPBA, R:Na2HPO4, S:Benzene, 48 h
Reference
- Synthesis of the analogs of triptolide: 7,8-deoxytriptolide, 7α,8α-epoxytriptolide and related ketonesChinese Chemical Letters, 2005, 16(2), 205-208,
Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Raw materials
- 1H-Bisoxireno[4b,5:6,7]phenanthro[1,2-c]furan-1-one, 3,3b,4,5,5a,6,6a,7a,7b,8b,9,10-dodecahydro-5a,6-dihydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,5aR,6S,6aR,7aS,7bS,8aS,8bS)-
- Triptolide
Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Preparation Products
Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)- Related Literature
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Asuman C. Kucuk,Jun Matsui,Tokuji Miyashita J. Mater. Chem., 2012,22, 3853-3858
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Bernard Blaise Messanga,Samuel Fon Kimbu,Beibam Luc Sondengam,Bernard Bodo New J. Chem., 2001,25, 1098-1100
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Ian R. Baxendale,Steven V. Ley,Christopher D. Smith,Geoffrey K. Tranmer Chem. Commun., 2006, 4835-4837
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W. G. Marshall,R. H. Jones CrystEngComm, 2019,21, 5269-5277
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Hong-Gu Jang,Wook Song,Jun Yeob Lee,Seok-Ho Hwang RSC Adv., 2015,5, 17030-17033
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David L. Davies,Francesco Lelj,Mark P. Lowe,Karl S. Ryder,Kuldip Singh,Shalini Singh Dalton Trans., 2014,43, 4026-4039
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Amrita Ghosh,Mousumi Mitra,Dipali Banerjee,Anup Mondal RSC Adv., 2016,6, 22803-22811
864721-95-9 (Trisoxireno[4b,5:6,7:8a,9]phenanthro[1,2-c]furan-1(3H)-one, 3b,4,4a,6,6a,7a,7b,8b,9,10-decahydro-6-hydroxy-8b-methyl-6a-(1-methylethyl)-, (3bS,4aR,5aR,6R,6aR,7aS,7bS,8aS,8bS)-) Related Products
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